N-(1-Oxoheptadecyl)glycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

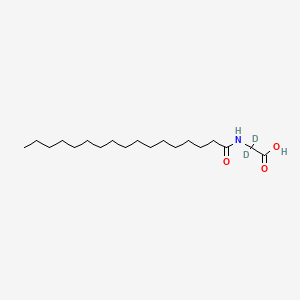

C19H37NO3 |

|---|---|

Molecular Weight |

329.5 g/mol |

IUPAC Name |

2,2-dideuterio-2-(heptadecanoylamino)acetic acid |

InChI |

InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2 |

InChI Key |

AEKJBHKVBQSNGN-FBCWWBABSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(1-Oxoheptadecyl)glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(1-Oxoheptadecyl)glycine-d2, a deuterated long-chain N-acyl glycine (B1666218). This document is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis, analysis, and potential biological applications of this molecule.

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules that are involved in various physiological processes. The introduction of a heptadecanoyl chain and deuterium (B1214612) labeling in this compound makes it a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The deuterium atoms on the glycine moiety provide a stable isotopic signature, allowing for its differentiation from its endogenous, non-deuterated counterpart.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the deuteration of glycine followed by the acylation of the deuterated glycine with heptadecanoyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Glycine-d2

A detailed protocol for the deuteration of glycine can be adapted from established methods.

| Parameter | Value |

| Reactants | |

| Glycine | 1.0 eq |

| Deuterium Oxide (D2O) | 20 eq |

| Reaction Conditions | |

| Solvent | Deuterium Oxide (D2O) |

| Temperature | 100 °C (Reflux) |

| Reaction Time | 24-48 hours |

| Work-up | |

| 1. | Evaporation of D2O under reduced pressure. |

| 2. | Repetition of the process 2-3 times to ensure high deuteration. |

| 3. | Drying of the final product under high vacuum. |

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

This procedure outlines the acylation of Glycine-d2 with heptadecanoyl chloride.

| Parameter | Value |

| Reactants | |

| Glycine-d2 | 1.0 eq |

| Heptadecanoyl Chloride | 1.1 eq |

| Sodium Hydroxide | 2.2 eq |

| Reaction Conditions | |

| Solvent | Water and an organic solvent (e.g., diethyl ether) |

| Temperature | 0-5 °C (initially), then room temperature |

| Reaction Time | 2-4 hours |

| Work-up | |

| 1. | Acidification of the aqueous layer with HCl to precipitate the product. |

| 2. | Filtration and washing of the solid with cold water. |

| 3. | Recrystallization from a suitable solvent (e.g., ethanol/water). |

| 4. | Alternatively, purification by column chromatography. |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. Note that the signal for the glycine α-protons will be absent due to deuteration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (heptadecanoyl chain) | ~0.88 | Triplet | 3H |

| (CH₂)₁₄ (heptadecanoyl chain) | ~1.25 | Multiplet | 28H |

| α-CH₂ (to C=O) | ~2.20 | Triplet | 2H |

| NH (amide) | ~7.5-8.5 | Broad Singlet | 1H |

| COOH | ~10-12 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (heptadecanoyl chain) | ~14 |

| (CH₂)₁₄ (heptadecanoyl chain) | ~22-34 |

| α-CH₂ (to C=O) | ~36 |

| α-CD₂ (glycine) | ~42 (may be a multiplet due to C-D coupling) |

| C=O (amide) | ~173 |

| C=O (carboxylic acid) | ~175 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. The fragmentation pattern in MS/MS can provide structural information.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M-H]⁻ | C₁₉H₃₄D₂NO₃⁻: ~329.29 |

| [M+H]⁺ | C₁₉H₃₆D₂NO₃⁺: ~331.31 |

Predicted Fragmentation Pattern:

A characteristic fragmentation would be the cleavage of the amide bond, leading to fragments corresponding to the heptadecanoyl cation and the neutral or charged glycine-d2 moiety.

Potential Signaling Pathway

N-acyl amino acids, including long-chain N-acyl glycines, are known to act as signaling molecules, often interacting with G protein-coupled receptors (GPCRs). While the specific receptor for N-(1-Oxoheptadecyl)glycine has not been definitively identified, a plausible signaling mechanism involves its interaction with a putative GPCR on the cell surface.

Caption: A putative signaling pathway for N-acyl glycines.

This generalized pathway illustrates the binding of an N-acyl glycine to a GPCR, leading to the activation of intracellular signaling cascades through G proteins and effector enzymes, ultimately resulting in a specific cellular response. The exact downstream effects would be dependent on the specific receptor and cell type.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a starting point for researchers to produce and analyze this molecule. Further investigation is warranted to elucidate its specific biological functions and to identify its cognate receptors and signaling pathways. The availability of this deuterated analog will undoubtedly facilitate future research into the physiological roles of long-chain N-acyl glycines.

An In-depth Technical Guide to the Chemical Properties of Deuterated N-Acylglycines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated N-acylglycines are a class of molecules gaining significant interest in the fields of pharmacology and drug development. This interest stems from the unique chemical and biological properties conferred by the substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612). This technical guide provides a comprehensive overview of the core chemical properties of deuterated N-acylglycines, with a focus on their synthesis, physicochemical characteristics, metabolic stability, and role in cellular signaling. The strategic incorporation of deuterium can significantly alter a molecule's pharmacokinetic profile, offering a powerful tool for optimizing drug candidates.[1][2]

Physicochemical Properties of Deuterated vs. Non-Deuterated N-Acylglycines

| Property | Effect of Deuteration | Rationale |

| pKa | Minimal to no significant change | The electronic effect of deuterium is very similar to hydrogen, thus having a negligible impact on the acidity or basicity of the molecule. |

| LogP (Lipophilicity) | Slight increase or decrease | Deuterium can slightly alter intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can lead to minor changes in lipophilicity. The direction of this change is not always predictable and can be compound-specific. |

| Solubility | Slight increase or decrease | Similar to LogP, the subtle changes in intermolecular forces due to deuteration can lead to minor alterations in aqueous solubility. For example, a study on deuterated flurbiprofen (B1673479) showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[3] |

| Melting Point | Slight decrease | The substitution of hydrogen with the heavier deuterium atom can alter the vibrational modes within the crystal lattice, often leading to a slight decrease in the melting point. A study on flurbiprofen-d8 demonstrated a lower melting point compared to flurbiprofen.[3] |

Note: The precise quantitative impact of deuteration on these properties is highly dependent on the specific location and number of deuterium atoms within the N-acylglycine molecule. Experimental determination is crucial for accurate characterization.

The Deuterium Kinetic Isotope Effect (KIE) and Metabolic Stability

The most significant impact of deuteration on the chemical properties of N-acylglycines, particularly in a biological context, is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[1]

Many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[3] By strategically placing deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced.[1] This leads to:

-

Increased Metabolic Stability: The deuterated N-acylglycine is broken down more slowly.[2]

-

Longer Half-life (t½): The molecule remains in the body for a longer period.[1]

-

Increased Drug Exposure (AUC): The overall concentration of the drug in the bloodstream over time is higher.[1]

-

Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful byproducts.

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A KIE greater than 1 indicates a slower reaction rate for the deuterated molecule.

Table 2: Illustrative Example of the Impact of Deuteration on Metabolic Stability

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) | Kinetic Isotope Effect (kH/kD) |

| Non-deuterated N-acylglycine (Hypothetical) | 30 minutes | 100 µL/min/mg protein | - |

| Deuterated N-acylglycine (Hypothetical) | 90 minutes | 33 µL/min/mg protein | 3.0 |

This table provides hypothetical data to illustrate the potential impact of deuteration. Actual values will vary depending on the specific compound and the position of deuteration.

Experimental Protocols

Synthesis of Deuterated N-Acylglycines

Several methods can be employed for the synthesis of deuterated N-acylglycines. One common approach involves the use of deuterated starting materials.

Example Protocol: Synthesis of a Deuterated N-Acylglycine

This protocol describes a general method for the acylation of a deuterated glycine (B1666218) derivative.

Materials:

-

Deuterated glycine (e.g., glycine-d5)

-

Acyl chloride or anhydride (B1165640) of the desired fatty acid

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated glycine in the anhydrous aprotic solvent.

-

Addition of Base: Add the base to the solution and stir.

-

Acylation: Slowly add the acyl chloride or anhydride to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A detailed protocol for the synthesis of N-lauroyl-L-alanine, which can be adapted for deuterated analogs, involves the reaction of L-alanine with lauroyl chloride.[4] Another general method for synthesizing deuterated amino acids involves a Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds.[5]

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a deuterated N-acylglycine compared to its non-deuterated counterpart using liver microsomes.[1][6]

Materials:

-

Test compounds (deuterated and non-deuterated N-acylglycine)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compounds in a suitable solvent. Prepare a microsomal suspension in phosphate buffer.

-

Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the ice-cold quenching solution.[6]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Calculate the percentage of the parent compound remaining over time. Determine the in vitro half-life (t½) and intrinsic clearance (CLint). Compare the values between the deuterated and non-deuterated compounds to determine the kinetic isotope effect.[1]

Caption: Workflow for an in vitro metabolic stability assay.

Signaling Pathways of N-Acylglycines

N-acylglycines are a class of endogenous lipid signaling molecules that exert their effects by interacting with various cellular targets, including G protein-coupled receptors (GPCRs).[7][8] Several N-acylglycines have been identified as ligands for orphan GPCRs, thereby elucidating their physiological roles.

N-Arachidonoylglycine (NAGly) and GPR18

N-arachidonoylglycine (NAGly) has been identified as an endogenous ligand for the orphan G protein-coupled receptor GPR18.[9][10] Activation of GPR18 by NAGly has been shown to induce an increase in intracellular Ca2+ concentration and inhibit forskolin-induced cAMP production in a pertussis toxin-sensitive manner, suggesting coupling to Gαi/o proteins.[9] However, some studies have reported that NAGly does not activate GPR18 through canonical G protein signaling pathways, suggesting the involvement of non-canonical pathways.[11][12]

Caption: Proposed signaling pathway of GPR18 activation by NAGly.

N-Acylglycines and GPR55

N-arachidonoylglycine (NAGly) has also been identified as an agonist for GPR55, another candidate endocannabinoid receptor.[13] Activation of GPR55 by NAGly leads to increased intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway.[13] GPR55 is known to couple to Gαq/11 and Gα12/13 subunits.[14][15]

Caption: Signaling pathway of GPR55 activation by NAGly.

N-Acylglycines and GPR92

N-arachidonylglycine (NAG) has been identified as an endogenous ligand for GPR92, activating the G(q/11)-mediated signaling pathway.[16]

Caption: Signaling pathway of GPR92 activation by NAG.

Experimental Workflow for GPCR Activation Assay

Studying the activation of GPCRs by deuterated N-acylglycines is crucial to confirm that the pharmacological activity is retained.

Caption: General workflow for a GPCR activation assay.

Conclusion

Deuterated N-acylglycines represent a promising avenue for the development of novel therapeutics with improved pharmacokinetic properties. The primary advantage of deuteration lies in the kinetic isotope effect, which can significantly enhance metabolic stability, leading to a longer half-life and increased drug exposure. While the impact on other physicochemical properties is generally subtle, it is crucial to experimentally characterize these changes for each specific deuterated compound. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this exciting class of molecules. Further research into the quantitative effects of deuteration on a wider range of N-acylglycines and their interactions with various cellular targets will undoubtedly pave the way for the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Documents download module [ec.europa.eu]

- 5. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of N-(1-Oxoheptadecyl)glycine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N-(1-Oxoheptadecyl)glycine-d2. Due to the limited availability of published experimental data for this specific deuterated compound, this document presents a predictive approach based on established analytical techniques and data from analogous non-deuterated N-acyl glycines. The guide details plausible synthetic routes, predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and standardized experimental protocols. This information serves as a valuable resource for researchers working with stable isotope-labeled compounds in metabolomics and drug development.

Introduction

This compound is the deuterated form of N-heptadecanoylglycine, an N-acyl amino acid. N-acyl amino acids are a class of lipid molecules that play significant roles in various biological processes, and their deuterated analogs are invaluable tools as internal standards in quantitative mass spectrometry-based studies. The precise structural confirmation of these labeled compounds is critical for their application in metabolic research and pharmaceutical development. This guide outlines the key steps and expected data for the comprehensive structure elucidation of this compound.

Predicted Chemical Structure

Chemical Formula: C₁₉H₃₅D₂NO₃

Molecular Weight: 343.5 g/mol

Structure:

The structure consists of a heptadecanoic acid molecule linked via an amide bond to a glycine-d2 moiety. The deuterium (B1214612) atoms are located on the alpha-carbon of the glycine (B1666218) residue.

Synthesis Pathway

A common method for the synthesis of N-acyl glycines is the acylation of glycine. For the deuterated analog, glycine-d2 is used as a starting material.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve glycine-d2 in an aqueous solution of sodium hydroxide (B78521) (2M).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Acylation: Add heptadecanoyl chloride dropwise to the cooled glycine-d2 solution with vigorous stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.

-

Reaction: Continue stirring the mixture at room temperature for 2-3 hours after the addition is complete.

-

Acidification: Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the N-acyl glycine product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure involves a combination of spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of the target molecule.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is used to identify the proton environments in the molecule. The absence of a signal for the alpha-protons of glycine is a key indicator of successful deuteration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~6.0-6.5 | t | 1H | -NH- |

| ~2.2 | t | 2H | -CH₂-C(O)NH- |

| ~1.6 | m | 2H | -CH₂-CH₂-C(O)NH- |

| ~1.2-1.4 | m | 26H | -(CH₂)₁₃- |

| ~0.9 | t | 3H | -CH₃ |

Note: The signal for the alpha-protons of glycine (typically around 4.0 ppm) will be absent due to deuteration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signal for the deuterated alpha-carbon of the glycine moiety will exhibit a characteristic splitting pattern due to coupling with deuterium.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Amide -C=O |

| ~172 | Carboxylic Acid -C=O |

| ~41 (triplet) | Glycine α-CD₂ |

| ~37 | -CH₂-C(O)NH- |

| ~32 | -CH₂-CH₃ |

| ~29-30 | -(CH₂)₁₂- |

| ~26 | -CH₂-CH₂-C(O)NH- |

| ~23 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem MS (MS/MS) provides fragmentation information, which helps to confirm the connectivity of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Assignment |

| [M+H]⁺ | 344.3 | Protonated Molecular Ion |

| [M-H]⁻ | 342.3 | Deprotonated Molecular Ion |

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺

| Fragment m/z | Neutral Loss | Fragment Structure |

| 268.3 | C₂H₂D₂O₂ | [CH₃-(CH₂)₁₅-C≡O]⁺ |

| 78.1 | C₁₇H₃₄O | [H₂N=CD₂-COOH]⁺ |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide for negative ion mode to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system into the mass spectrometer. Acquire full scan mass spectra to determine the accurate mass of the molecular ion. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest.

-

Data Analysis: Compare the measured accurate mass with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to confirm the structural components of the molecule.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. This technical guide provides the predicted data and detailed experimental protocols necessary for researchers to synthesize and characterize this and similar deuterated N-acyl glycines. The key identifiers for successful synthesis and deuteration are the absence of the glycine alpha-proton signal in ¹H NMR, the characteristic triplet for the deuterated carbon in ¹³C NMR, and the correct molecular weight and fragmentation pattern in high-resolution mass spectrometry. These methods ensure the structural integrity of stable isotope-labeled standards, which are essential for accurate and reliable quantitative studies in life sciences.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of N-Acylglycines in Fatty Acid Metabolism

Executive Summary

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules structurally related to the well-studied N-acylethanolamines, such as the endocannabinoid anandamide.[1][2] Comprising a fatty acid linked to a glycine (B1666218) molecule via an amide bond, these compounds are emerging from the shadow of their more famous relatives as critical players in fatty acid metabolism, cellular signaling, and as biomarkers for metabolic diseases.[1][3] Initially identified in the context of inborn errors of metabolism, where they represent detoxification products of accumulated acyl-CoAs, it is now clear that long-chain NAGs possess distinct biological activities.[4][5] They are involved in a range of physiological processes including anti-inflammation, analgesia, and neuronal signaling.[1] This guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted roles of N-acylglycines, presenting key quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development efforts.

Biosynthesis of N-Acylglycines

The formation of N-acylglycines in mammals is understood to occur via two primary, and potentially interconnected, pathways: a glycine-dependent and a glycine-independent route.[1][6] The existence of dual pathways, which can function to maintain constant cellular levels of certain NAGs like N-arachidonoylglycine, underscores their physiological importance.[1][3]

Glycine-Dependent Pathway

This pathway involves the direct conjugation of a fatty acid to glycine.

-

Fatty Acid Activation: A fatty acid is first activated to its corresponding fatty acyl-CoA thioester by an acyl-CoA synthetase in an ATP-dependent reaction.[1]

-

Enzymatic Conjugation: The fatty acyl-CoA is then conjugated with glycine. This reaction is catalyzed by a glycine N-acyltransferase (GLYAT).[1][6] While GLYAT itself typically handles short- and medium-chain acyl-CoAs, a family of GLYAT-like (GLYATL) enzymes are responsible for synthesizing long-chain N-acylglycines.[6][7] For instance, hGLYATL2 shows a preference for oleoyl-CoA, and the knockdown of mGLYATL3 in mouse neuroblastoma cells leads to a significant decrease in long-chain NAGs.[6][7]

-

Alternative Formation: A secondary, H₂O₂-dependent formation of N-arachidonoylglycine from arachidonoyl-CoA and glycine has been reported to be catalyzed by cytochrome c.[3]

Glycine-Independent Pathway

This pathway generates N-acylglycines from the metabolism of other fatty acid amides.

-

N-Acylethanolamine Oxidation: The pathway begins with an N-acylethanolamine, which is oxidized by an alcohol dehydrogenase (ADH) to an intermediate N-acylglycinal.[3]

-

Aldehyde Dehydrogenase Action: The N-acylglycinal is subsequently oxidized by an aldehyde dehydrogenase (ALDH) to yield the final N-acylglycine product.[3]

Degradation and Metabolic Conversion

N-acylglycines are metabolically active molecules that undergo enzymatic degradation and conversion, positioning them as both signaling terminators and metabolic intermediates.

Hydrolytic Degradation

The primary catabolic route for N-acylglycines is hydrolysis back to their constituent fatty acid and glycine.[1] This reaction is catalyzed by Fatty Acid Amide Hydrolase (FAAH) , the same enzyme responsible for degrading anandamide.[1][8] While FAAH is the main enzyme, some N-acylglycines are poor substrates for it.[1] The potential role of other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), has not been fully explored.[1][9]

Conversion to Primary Fatty Acid Amides (PFAMs)

N-acylglycines serve as direct precursors to primary fatty acid amides (PFAMs), such as oleamide.[6][7] This conversion is catalyzed by Peptidylglycine α-amidating monooxygenase (PAM) , which oxidatively cleaves the N-acylglycine to produce the corresponding PFAM and glyoxylate.[1][3] Experiments using siRNA to knock down PAM in N₁₈TG₂ cells resulted in decreased PFAM levels and a corresponding increase in N-acylglycine levels, confirming this metabolic link.[6][7]

Oxidative Metabolism

Similar to other fatty acids, the acyl chain of N-acylglycines can be modified. For example, N-palmitoylglycine is a substrate for cytochrome P450, which hydroxylates the fatty acid chain.[1]

Physiological Functions and Molecular Targets

N-acylglycines exert a wide range of biological effects by interacting with various cellular targets.[1][10] Their functions are diverse and depend on the specific fatty acyl chain.

| N-Acylglycine | Physiological Function(s) | Molecular Target(s) & Quantitative Data |

| N-Arachidonoylglycine | Anti-inflammatory, analgesic, vasorelaxation, modulation of electrical signaling.[1] | FAAH: Inhibitor or poor substrate.[1] Glycine T2 Transporter: Inhibitor.[1] GPR55 & GPR92: Agonist.[1] GABA Receptor: Low affinity binding (Kd = 1–10 μM).[1] T-type Calcium Channels: Inhibitor.[1] |

| N-Oleoylglycine | Regulates body temperature and locomotion.[1] | Glycine T2 Transporter: Inhibitor (Kd = 0.5–1.0 μM).[1] PPAR-α: Weak agonist.[1] Paraoxonase: Inhibitor (Kd ≈ 1.0 μM).[1] |

| N-Palmitoylglycine | Sensory neuronal signaling.[1] | TRPC5 (Transient Receptor Protein Channel 5): Potential binding partner.[1] |

| N-Linoleoylglycine | Anti-inflammatory activity.[1] | Not well characterized. |

The "Entourage Effect": N-arachidonoylglycine is a notable inhibitor of FAAH.[1] By inhibiting the enzyme that degrades anandamide, it can lead to an increase in the cellular concentration of anandamide, thereby potentiating endocannabinoid signaling.[1]

Role in Disease and as Diagnostic Biomarkers

The analysis of acylglycines is a critical tool for diagnosing inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation (FAO) disorders.[4][11]

-

Fatty Acid Oxidation Disorders: In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, specific acyl-CoA species accumulate because they cannot be properly metabolized.[4][12] The cell utilizes glycine conjugation as a detoxification mechanism to excrete these excess acyl groups in the urine as acylglycines.[4] Therefore, elevated urinary levels of specific short- and medium-chain acylglycines serve as key diagnostic markers for these disorders.[4][13]

-

Other Conditions: Elevated levels of N-palmitoylglycine and N-myristoylglycine have been identified in the urine of women with primary dysmenorrhea.[1] Acetylglycine has been identified as a potential biomarker for adult adiposity and has been associated with fat loss in vivo.[14]

| Disease / Condition | Associated N-Acylglycine(s) | Biofluid |

| MCAD Deficiency | Hexanoylglycine, Suberylglycine, Phenylpropionylglycine | Urine |

| Multiple Acyl-CoA Dehydrogenation Defect (MAD) | Ethylmalonylglycine, Isovalerylglycine | Urine |

| Isovaleric Aciduria | Isovalerylglycine | Urine |

| Primary Dysmenorrhea | N-palmitoylglycine, N-myristoylglycine | Urine[1] |

| Adiposity | Acetylglycine (negatively correlated) | Serum[14] |

Experimental Protocols

Quantification of N-Acylglycines by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of N-acylglycines in biological samples.

-

Sample Preparation (Lipid Extraction):

-

Homogenize tissue samples or use biofluids (e.g., plasma, urine).

-

Spike the sample with a known amount of stable isotope-labeled internal standards (e.g., d4-N-oleoylglycine).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:1 v/v/v) or methyl-tert-butyl ether (MTBE).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase (for chloroform/methanol) or upper organic phase (for MTBE).

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

-

Gradient: Run a linear gradient from ~40% B to 100% B over 10-15 minutes to elute the N-acylglycines.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each N-acylglycine and its corresponding internal standard. For many N-acylglycines, a common product ion corresponding to the glycine fragment (m/z 74) can be used, though monitoring the deprotonated molecule is also common.

-

Quantification: Construct a calibration curve using known concentrations of authentic standards. Quantify the endogenous N-acylglycines by comparing their peak area ratio to the internal standard against the calibration curve.

-

GLYATL Enzyme Activity Assay

This assay measures the formation of an N-acylglycine from its precursors.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

-

Components:

-

Enzyme source (recombinant GLYATL protein or cell/tissue lysate).

-

Fatty Acyl-CoA substrate (e.g., 50 µM Oleoyl-CoA).

-

Glycine (e.g., 1 mM).

-

-

Initiation and Incubation:

-

Pre-incubate the enzyme source and glycine at 37 °C for 5 minutes.

-

Initiate the reaction by adding the fatty acyl-CoA substrate.

-

Incubate at 37 °C for a set time (e.g., 15-30 minutes).

-

-

Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile, containing an internal standard.

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the newly formed N-acylglycine using the LC-MS/MS method described above.

Conclusion and Future Directions

N-acylglycines are no longer considered mere metabolic byproducts but are recognized as a distinct class of lipid mediators with important roles in fatty acid metabolism and cell signaling.[1][15] Their biosynthesis and degradation pathways are complex and tightly regulated, and their physiological functions range from neuromodulation to inflammatory control.[1][3] The utility of short-chain acylglycines as diagnostic markers for metabolic disorders is well-established, while the therapeutic potential of long-chain N-acylglycines is an area of active investigation.[1][10]

Future research should focus on:

-

In Vivo Functions: Elucidating the precise physiological and pathophysiological roles of specific N-acylglycines in vivo.[1]

-

Receptor Deorphanization: Identifying and characterizing the specific receptors and binding proteins for many N-acylglycines.

-

Pathway Crosstalk: Understanding the metabolic interplay and regulatory mechanisms between N-acylglycines and other lipid signaling families, such as endocannabinoids and primary fatty acid amides.[1]

-

Therapeutic Development: Exploring the potential of modulating N-acylglycine levels or targeting their receptors for the treatment of metabolic and inflammatory diseases.

References

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of acylglycines in urine by 1H and 13C NMR for the diagnosis of inborn metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 8. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fatty Acid Oxidation Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ikprress.org [ikprress.org]

The Expanding Frontier of Bioactive Lipids: A Technical Guide to the Discovery of Novel Endogenous N-Acyl Amino Acids

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, identification, and characterization of novel endogenous N-acyl amino acids (NAAAs). This emerging class of lipid signaling molecules is gaining significant attention for its diverse physiological roles and therapeutic potential.

Introduction

N-acyl amino acids are a large and structurally diverse family of endogenous signaling lipids, formed by the amide linkage of a fatty acid to an amino acid.[1] Structurally analogous to the well-characterized endocannabinoid, N-arachidonoylethanolamine (anandamide), NAAAs are now considered part of an expanded "endocannabinoidome".[1] The broad combinatorial possibilities of different fatty acid and amino acid building blocks give rise to a vast number of potential NAAAs, many of which are yet to be discovered. These molecules have been shown to play roles in a variety of physiological processes, including vasodilation, neuroprotection, and inflammation, and are increasingly recognized as promising targets for drug discovery.[2][3]

This guide will provide a comprehensive overview of the methodologies for the discovery of novel NAAAs, using the discovery of N-arachidonoyl-L-serine (ARA-S) as a case study. It will also present quantitative data on a range of newly discovered NAAAs and detail their known signaling pathways.

Data Presentation: Endogenous Levels of Novel N-Acyl Amino Acids

A targeted lipidomics approach has led to the identification of a multitude of novel endogenous NAAAs in mammalian tissues, particularly in the brain. The following table summarizes the quantitative data for a selection of 50 novel NAAAs identified in rat brain tissue, showcasing the typical concentration ranges observed.

| N-Acyl Amino Acid | Concentration Range (pmol/g wet weight) |

| N-Acyl GABA | |

| N-Palmitoyl-GABA | 1.2 - 2.5 |

| N-Oleoyl-GABA | 3.0 - 5.8 |

| N-Stearoyl-GABA | 2.5 - 4.1 |

| N-Acyl Glycine | |

| N-Lauroyl-Glycine | 0.5 - 1.2 |

| N-Myristoyl-Glycine | 0.8 - 1.9 |

| N-Palmitoyl-Glycine | 25.1 - 43.2 |

| N-Oleoyl-Glycine | 41.7 - 69.0 |

| N-Stearoyl-Glycine | 33.9 - 56.1 |

| N-Acyl Alanine | |

| N-Palmitoyl-Alanine | 0.3 - 0.7 |

| N-Oleoyl-Alanine | 0.5 - 1.1 |

| N-Stearoyl-Alanine | 0.4 - 0.9 |

| N-Acyl Serine | |

| N-Palmitoyl-Serine | 0.2 - 0.5 |

| N-Oleoyl-Serine | 0.4 - 0.8 |

| N-Stearoyl-Serine | 0.3 - 0.6 |

| N-Acyl Leucine | |

| N-Palmitoyl-Leucine | 0.2 - 0.4 |

| N-Oleoyl-Leucine | 0.3 - 0.6 |

| N-Stearoyl-Leucine | 0.2 - 0.5 |

| N-Acyl Isoleucine | |

| N-Palmitoyl-Isoleucine | 0.2 - 0.4 |

| N-Oleoyl-Isoleucine | 0.3 - 0.5 |

| N-Stearoyl-Isoleucine | 0.2 - 0.4 |

| N-Acyl Valine | |

| N-Palmitoyl-Valine | 0.2 - 0.4 |

| N-Oleoyl-Valine | 0.3 - 0.5 |

| N-Stearoyl-Valine | 0.2 - 0.4 |

| N-Acyl Threonine | |

| N-Palmitoyl-Threonine | 0.2 - 0.4 |

| N-Oleoyl-Threonine | 0.3 - 0.6 |

| N-Stearoyl-Threonine | 0.2 - 0.5 |

| N-Acyl Aspartic Acid | |

| N-Palmitoyl-Aspartic Acid | 0.4 - 0.9 |

| N-Oleoyl-Aspartic Acid | 0.7 - 1.5 |

| N-Stearoyl-Aspartic Acid | 0.5 - 1.2 |

| N-Acyl Glutamic Acid | |

| N-Palmitoyl-Glutamic Acid | 0.8 - 1.8 |

| N-Oleoyl-Glutamic Acid | 1.5 - 3.2 |

| N-Stearoyl-Glutamic Acid | 1.1 - 2.4 |

Data adapted from a targeted lipidomics analysis of rat brain tissue. The concentration ranges represent the lower and upper limits of detection in the study.

Experimental Protocols

Discovery and Isolation of Novel N-Acyl Amino Acids from Biological Tissue (Case Study: N-Arachidonoyl-L-Serine)

This protocol is based on the methodology used for the initial isolation of N-arachidonoyl-L-serine from bovine brain.[4]

I. Tissue Extraction

-

Homogenize fresh bovine brain tissue (approx. 1.5 kg) in a chloroform/methanol/water (1:1:0.5) solution.

-

Centrifuge the homogenate at 7,500 x g for 20 minutes at 4°C.

-

Filter the nonmiscible residues and separate the organic layer from the aqueous layer.

-

Evaporate the organic layer to dryness.

-

Redissolve the dry organic extract in methanol, filter, and evaporate to dryness to yield "extract A".

II. Purification

-

Subject "extract A" to column chromatography on silica (B1680970) gel.

-

Elute with a step gradient of chloroform/methanol (95:5, 9:1, and 1:1).

-

Collect fractions and analyze by thin-layer chromatography (TLC) using a chloroform/methanol/ammonium hydroxide (B78521) (80:20:1) mobile phase.

-

Combine fractions containing the compound of interest and further purify using a second silica gel column with a chloroform/methanol (9:1) mobile phase.

-

Perform a final purification step using preparative TLC with a chloroform/methanol/ammonium hydroxide (80:20:1) mobile phase.

-

Scrape the band corresponding to the purified compound from the TLC plate and elute from the silica with chloroform/methanol (1:1).

III. Structural Elucidation and Identification

-

Analyze the purified compound using high-resolution mass spectrometry (MS) to determine its elemental composition.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

For validation, derivatize the purified compound (e.g., silylation for GC-MS analysis) and compare its retention time and mass spectrum with a synthesized standard.

-

To determine the stereochemistry, perform chiral chromatography (e.g., HPLC with a chiral column) of the derivatized natural product and compare its retention time to that of synthetic L- and D-enantiomers.[4]

Synthesis of N-Acyl Amino Acid Standards

The synthesis of authentic standards is crucial for the unambiguous identification and quantification of novel NAAAs. A common method for the synthesis of NAAAs is the Schotten-Baumann reaction.

I. General Procedure for N-Acylation

-

Dissolve the amino acid (e.g., L-serine) in a suitable solvent, such as a mixture of dichloromethane (B109758) and water.

-

Cool the solution in an ice bath and add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Slowly add the fatty acyl chloride (e.g., arachidonoyl chloride) to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of the NAAA.

-

Extract the NAAA into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of NAAAs in biological samples.

I. Sample Preparation

-

Homogenize the tissue sample in a suitable buffer.

-

Add an internal standard (a stable isotope-labeled analog of the NAAA of interest) to the homogenate.

-

Perform a liquid-liquid extraction to isolate the lipids, including the NAAAs. A common solvent system is chloroform/methanol/water.

-

Evaporate the organic layer to dryness and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

II. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).

-

A typical gradient might be: 0-2 min, 50% B; 2-12 min, 50-100% B; 12-15 min, 100% B; 15.1-18 min, 50% B.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the specific NAAAs being analyzed.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragment it in the second quadrupole (collision cell), and monitor a specific fragment ion in the third quadrupole.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for the Discovery of Novel N-Acyl Amino Acids

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Arachidonoyl L-serine | C23H37NO4 | CID 10596625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-(1-Oxoheptadecyl)glycine-d2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Oxoheptadecyl)glycine-d2 is a deuterated stable isotope-labeled version of N-heptadecanoylglycine, a member of the N-acyl amino acid family.[1] These lipid molecules are gaining significant attention in biomedical research for their roles as endogenous signaling molecules in various physiological processes, including metabolic homeostasis, pain sensation, and inflammation.[2][3] Understanding the fundamental physicochemical properties of solubility and stability is critical for the accurate design and interpretation of in vitro and in vivo experiments, as well as for the development of potential therapeutic agents. This guide provides a comprehensive overview of the solubility and stability profile of this compound, detailed experimental protocols for characterization, and visual workflows to aid in experimental design.

Note: Specific experimental data for the deuterated form, this compound, is not widely available. The data and principles presented herein are based on the known properties of structurally similar long-chain N-acyl amino acids and established principles of lipid chemistry. The primary effect of deuterium (B1214612) substitution on the glycine (B1666218) moiety is to potentially alter metabolic profiles (kinetic isotope effect) rather than significantly changing bulk physical properties like solubility.[4]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. This compound, possessing a long C17 alkyl chain, is a lipophilic molecule with limited aqueous solubility.[5] Its solubility is primarily dictated by the long hydrocarbon chain, while the glycine headgroup provides a modest degree of polarity.

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in various common laboratory solvents, based on data from structurally similar N-acyl glycines like N-Oleoyl glycine.[6]

| Solvent | Type | Expected Solubility (at 25°C) | Notes |

| DMSO | Polar Aprotic | ~10-15 mg/mL | Good for preparing high-concentration stock solutions.[6] |

| Ethanol | Polar Protic | ~10-15 mg/mL | Suitable for stock solutions; can be diluted into aqueous buffers.[6] |

| Dimethyl Formamide (DMF) | Polar Aprotic | ~10 mg/mL | Alternative to DMSO for stock solutions.[6] |

| Methanol | Polar Protic | Soluble | Expected to be readily soluble, similar to ethanol. |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Aqueous | Sparingly Soluble / Insoluble | Direct dissolution is challenging. Use of a co-solvent is required.[6] |

| Ethanol:PBS (1:4) | Aqueous Co-solvent | ~0.2 mg/mL | A common method to achieve workable concentrations in aqueous media.[6] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the "shake-flask" method, a standard approach for determining the equilibrium solubility of a compound in various solvents.[7]

Objective: To determine the saturation solubility of this compound in a chosen solvent system.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, PBS pH 7.4)

-

Vials with screw caps

-

Vortex mixer and orbital shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter appropriate for the solvent to remove any remaining particulates.

-

Quantification:

-

Prepare a standard curve of the compound with known concentrations.

-

Dilute the filtered sample with a suitable mobile phase.

-

Analyze the sample using a validated HPLC method to determine the concentration.[8]

-

-

Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Visualization: Solubility Determination Workflow

Stability Profile

The chemical stability of this compound is crucial for ensuring its integrity during storage and experimentation. The primary route of degradation for N-acyl amino acids is the hydrolysis of the amide bond, which can be influenced by pH, temperature, and enzymatic activity.[9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[11] This helps in developing stability-indicating analytical methods.[12]

| Stress Condition | Expected Outcome | Primary Degradation Product |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Degradation expected. The amide bond is susceptible to acid-catalyzed hydrolysis.[9] | Heptadecanoic acid and Glycine-d2 |

| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Significant degradation expected. Amide bonds are readily hydrolyzed under basic conditions.[9] | Heptadecanoate and Glycine-d2 |

| Oxidative (e.g., 3% H₂O₂, RT) | Low to moderate degradation. The saturated alkyl chain is generally stable to oxidation. | Potential minor oxidation products. |

| Thermal (e.g., 80°C, solid state) | High stability expected in solid form. | Minimal degradation. |

| Photolytic (e.g., ICH Q1B conditions) | High stability expected, as the molecule lacks significant chromophores. | Minimal degradation. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., in ethanol)

-

Stress agents: HCl, NaOH, H₂O₂

-

Temperature-controlled incubator/water bath

-

Photostability chamber

-

HPLC-MS system for analysis

Procedure:

-

Sample Preparation: Prepare separate reaction mixtures by adding the compound's stock solution to solutions of the stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample in neutral solution (water/ethanol) should also be prepared.

-

Incubation:

-

Hydrolytic: Incubate the acidic and basic samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Oxidative: Keep the oxidative sample at room temperature, protected from light.

-

Thermal: Store the solid compound and a solution sample at high temperature (e.g., 80°C).

-

Photolytic: Expose the compound (solid and solution) to light as per ICH Q1B guidelines.

-

-

Time-Point Sampling: At various time points, withdraw an aliquot from each reaction.

-

Neutralization: Neutralize the acidic and basic samples immediately to quench the degradation reaction.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS).

-

Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Characterization: Use MS/MS fragmentation to identify the structure of any significant degradants.

Visualization: Forced Degradation Workflow

Biological Context and Signaling Pathways

N-acyl amino acids, including N-acyl glycines, are endogenous signaling lipids.[13] Their biosynthesis is a key part of their regulatory mechanism. Understanding these pathways is essential for researchers studying their physiological roles.

Biosynthetic Pathway of N-Acylglycines

There are two primary proposed pathways for the biosynthesis of long-chain N-acylglycines.[14][15]

-

Direct Condensation: This is the most direct route, where a fatty acid is first activated to its acyl-CoA derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase-like enzyme (such as GLYATL3) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acylglycine.[15][16]

-

Oxidative Pathway: An alternative route involves the N-acylethanolamines (like anandamide). This pathway proposes a sequential oxidation of an N-acylethanolamine, first by an alcohol dehydrogenase and then by an aldehyde dehydrogenase, to yield the corresponding N-acylglycine.[13]

Visualization: N-Acylglycine Biosynthesis Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine. In healthy individuals, these compounds are present at low levels. However, their concentrations can significantly increase in certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, making them crucial biomarkers for diagnosis and disease monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of N-acylglycines in biological matrices like plasma and urine due to its high specificity and throughput.[1] This document provides a detailed protocol for the quantitative analysis of a panel of N-acylglycines using LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of N-acylglycines.

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

Vortex the sample for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Urine Sample Preparation (Dilute-and-Shoot)

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample for 10 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to pellet any debris.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).

-

Vortex for 10 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

-

System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

Mass Spectrometry (MS) Conditions

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

Data Presentation

Quantitative data for a panel of N-acylglycines are summarized below. Table 1 provides the MRM transitions for selected N-acylglycines. Table 2 presents the urinary reference ranges for a comprehensive panel of N-acylglycines.

Table 1: MRM Transitions for N-Acylglycine Panel

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Propionylglycine | 132.1 | 76.1 | 15 |

| N-Butyrylglycine | 146.1 | 76.1 | 15 |

| N-Isovalerylglycine | 160.1 | 76.1 | 16 |

| N-Hexanoylglycine | 174.1 | 76.1 | 17 |

| N-Octanoylglycine | 202.2 | 76.1 | 20 |

| N-Suberylglycine | 232.2 | 76.1 | 22 |

| n-Octanoylglycine-2,2-d2 (ISTD) | 204.2 | 78.1 | 20 |

Note: Collision energies are instrument-dependent and should be optimized.[1]

Table 2: Urinary N-Acylglycine Reference Ranges

| N-Acylglycine | Reference Range (mg/g Creatinine) | Associated Metabolic Disorders with Elevated Levels |

| n-Acetylglycine | ≤3.50 | - |

| n-Propionylglycine | ≤2.25 | Propionic Acidemia, Multiple Carboxylase Deficiency |

| Isobutyrylglycine | ≤3.00 | Isobutyryl-CoA Dehydrogenase Deficiency |

| n-Butyrylglycine | ≤2.50 | Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency |

| 2-Methylbutyrylglycine | ≤2.00 | 2-Methylbutyryl-CoA Dehydrogenase Deficiency |

| Isovalerylglycine | ≤8.00 | Isovaleric Acidemia |

| 3-Methylcrotonylglycine | ≤2.25 | 3-Methylcrotonyl-CoA Carboxylase Deficiency |

| n-Tiglylglycine | ≤9.00 | Beta-Ketothiolase Deficiency |

| n-Hexanoylglycine | ≤2.00 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency |

| n-Octanoylglycine | ≤2.00 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency |

| 3-Phenylpropionylglycine | ≤2.00 | - |

| Suberylglycine | ≤5.00 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency |

Data sourced from Mayo Clinic Laboratories.[2]

Method Validation Parameters

The described LC-MS/MS method for N-acylglycine quantification typically demonstrates excellent performance characteristics:

-

Linearity: Correlation coefficients (r²) > 0.99 are consistently achieved over a wide concentration range (e.g., 0.1 to 100 µM).[1]

-

Lower Limit of Quantification (LLOQ): LLOQs are typically in the low micromolar to nanomolar range, for instance, 0.1 µM for many analytes.[1]

-

Precision: Within- and between-run precision are generally characterized by coefficients of variation (CVs) of less than 15%.

-

Accuracy: Accuracy is typically within 85-115% of the nominal concentration.

Mandatory Visualizations

N-Acylglycine Biosynthesis Pathway

Caption: Biosynthesis pathway of N-acylglycines.

Experimental Workflow for N-Acylglycine Quantification

Caption: Experimental workflow for N-acylglycine analysis.

References

Application Notes and Protocols for the Use of N-(1-Oxoheptadecyl)glycine-d2 as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of fatty acids with glycine. These molecules are gaining increasing interest in the field of metabolomics as potential biomarkers for various physiological and pathological conditions, including inborn errors of metabolism and fatty acid oxidation disorders.[1][2] The accurate and precise quantification of these metabolites in complex biological matrices such as plasma and urine is crucial for understanding their biological roles. However, the inherent variability in sample preparation and instrumental analysis can pose significant challenges to obtaining reliable quantitative data.

The use of stable isotope-labeled internal standards is a well-established strategy to overcome these challenges. N-(1-Oxoheptadecyl)glycine-d2 is a deuterated analog of the endogenous N-heptadecanoylglycine. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response during mass spectrometry-based analysis.[3] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of long-chain N-acylglycines in metabolomics studies.

Quantitative Data

The following tables summarize representative quantitative performance data for an LC-MS/MS method for the analysis of long-chain N-acylglycines using a deuterated internal standard. These values are provided as a general guideline and should be established for each specific assay and laboratory.

Table 1: Representative LC-MS/MS Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Mean Recovery of Analytes | 90.2 to 109.3%[4] |

Table 2: Representative Mass Spectrometry Parameters for a Long-Chain N-Acylglycine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Heptadecanoylglycine | [To be determined] | [To be determined] | [To be optimized] |

| This compound | [To be determined] | [To be determined] | [To be optimized] |

Note: The exact m/z values for the precursor and product ions will depend on the specific adduct formed (e.g., [M+H]⁺ or [M-H]⁻) and the fragmentation pattern of the molecule. These parameters need to be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation

The following are generalized protocols for the extraction of N-acylglycines from plasma and urine.

a) Plasma Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution of this compound in methanol.

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

b) Urine Sample Preparation (Dilute-and-Shoot)

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample for 10 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to pellet any debris.[2]

-

In a microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).[2]

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions for the analysis of long-chain N-acylglycines. These should be optimized for the specific instrument and analytes of interest.

a) Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 30% B

-

10.1-12 min: 30% B

-

b) Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: To be optimized

-

Gas Flow Rates: To be optimized

-

Capillary Voltage: To be optimized

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of N-acylglycines.

Metabolic Pathway

Caption: Biosynthesis of N-(1-Oxoheptadecyl)glycine.

References

- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Detection and Quantification of N-(1-Oxoheptadecyl)glycine-d2 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. Their accurate quantification is crucial for understanding their roles in health and disease. N-(1-Oxoheptadecyl)glycine-d2 is a deuterated analog of N-heptadecanoylglycine, often used as an internal standard in mass spectrometry-based quantification of endogenous N-acyl glycines. This application note provides a detailed protocol for the analysis of this compound, including its mass spectrometry fragmentation pattern, a quantitative LC-MS/MS workflow, and sample preparation from biological matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is anticipated to proceed via collision-induced dissociation (CID), primarily involving the cleavage of the amide bond. The proposed fragmentation pathway is initiated by protonation of the amide nitrogen or oxygen.

The key fragmentation pathways are expected to be:

-

Neutral loss of the glycine-d2 moiety: Cleavage of the amide bond can result in the neutral loss of the deuterated glycine (B1666218), leading to the formation of a heptadecanoyl cation.

-

Formation of the deuterated iminium ion of glycine: Alternatively, cleavage can result in the formation of the protonated, deuterated glycine fragment.

A visual representation of this predicted fragmentation is provided below.

Caption: Predicted fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of this compound, which are essential for developing a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantification.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Description of Product Ions |

| This compound | 344.3 | 269.3 | 78.1 | 1: Heptadecanoyl cation; 2: Deuterated glycine iminium ion |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix such as plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (as an internal standard if quantifying an endogenous analog).

-

Add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard if this compound is the analyte of interest.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions

-

LC System: HPLC or UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 50% B

-

1-10 min: 50-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-50% B

-

12.1-15 min: 50% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 350°C

-

Capillary Voltage: 3.5 kV

-

Collision Gas: Argon

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion